5-Oxobicyclo[2.2.2]octane-2-carboxylic acid
Description
Properties
IUPAC Name |
5-oxobicyclo[2.2.2]octane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c10-8-4-5-1-2-6(8)3-7(5)9(11)12/h5-7H,1-4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIXZWOLIRWSDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)C1CC2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Molecular Characteristics
The compound’s bicyclo[2.2.2]octane framework imposes significant steric constraints, influencing its reactivity and synthetic pathways. Key molecular properties include:
- Molecular formula : $$ \text{C}9\text{H}{12}\text{O}_3 $$
- Molecular weight : 168.19 g/mol
- IUPAC name : 5-oxobicyclo[2.2.2]octane-2-carboxylic acid
- SMILES : $$ \text{C1CC2CC(=O)C1CC2C(=O)O} $$
The carboxylic acid group at position 2 and ketone at position 5 enable diverse functionalization, making the compound a valuable intermediate in medicinal and materials chemistry.
Tandem Michael Addition and Cyclization Strategies
Lithium Enolate-Mediated Bicyclization
A seminal method involves the tandem Michael addition of acrylates to cyclohexenones, followed by cyclization. The synthesis of This compound tert-butyl ester (a precursor) exemplifies this approach:
Enolate Formation :
Michael Addition :
- The enolate reacts with tert-butyl acrylate, initiating a tandem Michael addition-cyclization sequence.
- Conditions : $$-25^\circ \text{C}$$ in tetrahydrofuran (THF), followed by acid quenching with $$ \text{NH}_4\text{Cl} $$.
Cyclization :
Table 1: Key Intermediates and Yields in Bicyclization
| Intermediate | R Group | Yield (%) | Purity (%) |
|---|---|---|---|
| tert-Butyl ester (11a) | OEt | 88 | >95 |
| Methyl ester (13b) | OMe | 85 | >90 |
| Isobutyl ester (12c) | OBu^i | 82 | >90 |
Hydrolysis of Ester Precursors
The carboxylic acid is obtained via hydrolysis of ester derivatives. Two routes are prominent:
Acidic Hydrolysis of tert-Butyl Esters
- Reagents : Trifluoroacetic acid (TFA) in dichloromethane.
- Conditions : Room temperature, 2–4 hours.
- Yield : Quantitative conversion to carboxylic acid.
- Example :
$$
\text{tert-Butyl ester} \xrightarrow{\text{TFA}} \text{this compound}
$$
Saponification of Methyl Esters
Polymer-Supported Reagent Strategies
Modern syntheses employ polymer-supported reagents to streamline purification. Key steps include:
Bromination with PS-PBP
Functionalization and Derivative Synthesis
Sulfonamide Formation
Amidation via Acyl Bromides
- Reagents : Carbon tetrabromide and polymer-supported triphenylphosphine.
- Application : Coupling with amines (e.g., benzylamine, L-valine tert-butyl ester).
- Yield : 85–95%.
Table 2: Representative Amidation Results
| Amine | Product Yield (%) | Purity (%) |
|---|---|---|
| Propylamine | 92 | >95 |
| Cyclohexylamine | 88 | >95 |
| L-Valine tert-butyl ester | 85 | >90 |
Chemical Reactions Analysis
Types of Reactions: 5-Oxobicyclo[2.2.2]octane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted bicyclo[2.2.2]octane derivatives, which can be further utilized in synthetic chemistry .
Scientific Research Applications
Medicinal Chemistry
Bioisosteric Replacement
One of the most significant applications of 5-oxobicyclo[2.2.2]octane-2-carboxylic acid is its use as a bioisostere for the phenyl ring in drug design. This substitution can lead to improved solubility, metabolic stability, and reduced lipophilicity in drug molecules.
Case Studies:
- Imatinib : In studies where the phenyl ring in Imatinib was replaced with this compound, researchers noted an increase in water solubility and metabolic stability while maintaining efficacy against targeted cancer cells .
- Vorinostat (SAHA) : Similar modifications have been applied to Vorinostat, resulting in new analogs that exhibit enhanced biological activity .
Biological Activity
Compounds containing this compound have shown a broad spectrum of biological activities:
- Estrogen Receptor-Beta Agonists
- Myeloperoxidase Inhibitors
- Antibacterial Agents
These activities suggest potential therapeutic roles in treating various diseases, including cancer and bacterial infections .
Materials Science
Transparent Metal-Organic Frameworks
Research has explored the incorporation of this compound into metal-organic frameworks (MOFs). The goal is to create transparent frameworks with tunable pore sizes that can be utilized in catalysis and gas storage applications .
Analytical Chemistry
The compound is being studied for its role in enhancing analytical methods for drug testing and stability studies. Preliminary findings indicate that it may improve the accuracy of analytical readings when interacting with various reagents under different conditions .
Synthetic Applications
This compound serves as an intermediate in organic synthesis, allowing for the creation of diverse derivatives that may exhibit enhanced biological or chemical properties.
Key Synthetic Methods:
- Iodocyclization : This method involves the iodocyclization of cyclohexane-containing alkenyl alcohols using molecular iodine, which is pivotal for incorporating the bicyclic core into target molecules .
Summary Table of Applications
| Application Area | Description | Key Findings/Examples |
|---|---|---|
| Medicinal Chemistry | Bioisostere for drug design; improves solubility and stability | Imatinib, Vorinostat modifications |
| Biological Activity | Exhibits estrogen receptor activity, antibacterial properties | Broad spectrum of biological activities |
| Materials Science | Used in creating transparent metal-organic frameworks | Tunable pore sizes for catalysis |
| Analytical Chemistry | Enhances accuracy in drug testing and stability analyses | Improved analytical readings under varied conditions |
| Synthetic Applications | Acts as an intermediate for synthesizing derivatives | Multi-step organic reactions yielding various products |
Mechanism of Action
The mechanism by which 5-Oxobicyclo[2.2.2]octane-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, in medicinal chemistry, its derivatives may inhibit enzymes or interact with cellular receptors, leading to therapeutic effects. The pathways involved often include modulation of metabolic processes and signal transduction pathways .
Comparison with Similar Compounds
- Bicyclo[2.2.2]octane-2-carboxylic acid
- 2-Oxabicyclo[2.2.2]octane
- 2-Azabicyclo[2.2.2]octane-2-carboxylic acid
Comparison: 5-Oxobicyclo[2.2.2]octane-2-carboxylic acid is unique due to its oxo group at the 5-position, which imparts distinct reactivity and stability compared to its analogs. For example, 2-Oxabicyclo[2.2.2]octane is used as a bioisostere of the phenyl ring, offering improved physicochemical properties in drug design . Similarly, 2-Azabicyclo[2.2.2]octane-2-carboxylic acid derivatives are explored for their biological activities .
Biological Activity
5-Oxobicyclo[2.2.2]octane-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
This compound is characterized by a bicyclic structure that incorporates a ketone and a carboxylic acid functional group. Its molecular formula is , and it exhibits distinct physicochemical properties that influence its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 158.21 g/mol |
| Melting Point | Not specified |
| Solubility | Moderate in water |
| pKa (Carboxylic Group) | 4.4 to 5.6 |
1. Estrogen Receptor Modulation
Research indicates that compounds containing the bicyclo[2.2.2]octane scaffold, including this compound, act as estrogen receptor-beta agonists . This activity suggests potential applications in hormone-related therapies, particularly for conditions influenced by estrogen levels .
2. Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent . In vitro studies have demonstrated that it can inhibit nitric oxide (NO) production in LPS-induced macrophages, which is crucial for managing inflammatory responses .
3. Antibacterial Properties
Preliminary studies suggest that this compound exhibits antibacterial activity against various strains of bacteria, making it a candidate for further development as an antimicrobial agent .
The biological activities of this compound are likely mediated through several mechanisms:
- Receptor Binding : Its structural similarity to known bioactive compounds allows it to bind effectively to specific receptors, such as estrogen receptors.
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory mediators.
- Modification of Lipophilicity : The incorporation of the bicyclic structure alters the lipophilicity of related compounds, influencing their absorption and distribution in biological systems .
Study on Estrogen Receptor Agonism
A study explored the agonistic effects of various bicyclic compounds on estrogen receptors, highlighting that 5-oxobicyclo[2.2.2]octane derivatives showed significant binding affinity compared to traditional phenyl ring-containing compounds .
Anti-inflammatory Activity Assessment
In a recent investigation, researchers tested several derivatives of bicyclo[2.2.2]octane in RAW264.7 cells and found that those modified with carboxylic acids exhibited IC50 values comparable to established anti-inflammatory agents like curcumin .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities and physicochemical properties of this compound compared to its analogs.
| Compound | Estrogen Receptor Activity | Anti-inflammatory Activity | Antibacterial Activity |
|---|---|---|---|
| This compound | Yes | Moderate | Yes |
| Traditional Phenyl Compounds | Yes | Low | Moderate |
| Other Bicyclic Analogues | Variable | High | Variable |
Q & A
Q. What are the reliable synthetic routes for 5-oxobicyclo[2.2.2]octane-2-carboxylic acid, and what critical parameters influence reaction yield and purity?
Methodological Answer: The compound can be synthesized via an aprotic double Michael addition using paraformaldehyde and methyl 1,3-dimethyl-5-oxobicyclo[2.2.2]octane-2-carboxylate as precursors. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack.
- Temperature control : Reactions are typically conducted at 0–5°C to minimize side reactions.
- Catalyst optimization : Base catalysts like triethylamine improve regioselectivity.
Post-synthesis, recrystallization from ethanol/water mixtures ensures purity (>95%) .
Q. How should researchers handle and store this compound to ensure stability during experimental workflows?
Methodological Answer:
- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis.
- Handling : Use PPE (face shields, nitrile gloves) and fume hoods to avoid inhalation or skin contact.
- Stability monitoring : Periodic NMR or HPLC analysis detects degradation products (e.g., decarboxylated derivatives) .
Q. What spectroscopic methods are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign bicyclic framework signals (e.g., bridgehead protons at δ 2.8–3.2 ppm).
- IR spectroscopy : Confirm carboxylic acid C=O stretch (~1700 cm⁻¹) and ketone (5-oxo) at ~1720 cm⁻¹.
- Mass spectrometry (HRMS) : Validate molecular ion [M+H]⁺ and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling be applied to predict the reactivity or regioselectivity of derivatives of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular dynamics simulations : Model solvent effects on reaction pathways (e.g., solvation shells in DMF).
- Docking studies : Explore interactions with biological targets (e.g., enzyme active sites) for drug design applications .
Q. What strategies can resolve contradictions in reported synthetic yields or by-product profiles across different studies?
Methodological Answer:
- Comparative kinetic analysis : Vary reaction parameters (temperature, catalyst loading) to identify rate-limiting steps.
- By-product isolation : Use preparative TLC or column chromatography to isolate and characterize impurities (e.g., over-alkylated derivatives).
- Scale-up validation : Test small-scale optimized conditions in pilot reactors to assess reproducibility .
Q. How can researchers design experiments to elucidate the mechanism of its formation via the aprotic double Michael addition?
Methodological Answer:
- Isotopic labeling : Use ¹³C-labeled paraformaldehyde to trace carbon incorporation into the bicyclic core.
- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates.
- In-situ monitoring : Employ real-time FTIR or Raman spectroscopy to detect intermediates (e.g., enolate species) .
Data Contradiction Analysis
Example: Discrepancies in reported yields (e.g., 37% in Organic Syntheses Coll. Vol. 8 vs. 45% in Vol. 66) may arise from:
- Catalyst purity : Trace metals in triethylamine may alter reaction efficiency.
- Workup protocols : Differences in quenching methods (acidic vs. neutral conditions) affect product recovery.
Resolution : Replicate both procedures under controlled conditions (same reagent batches, equipment) to isolate variables .
Safety and Toxicity Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
